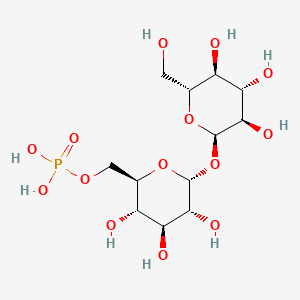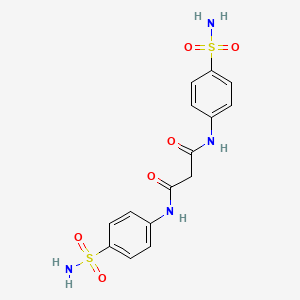
海藻糖-6-磷酸
描述
Trehalose-6-phosphate (T6P) is a non-reducing disaccharide composed of two glucose moieties . It is synthesized from glucose-6-phosphate (G6P) and uridine 5-diphospho-glucose . T6P has emerged as an important signaling metabolite, regulating carbon assimilation and sugar status in plants . It also plays an essential role in plant development .
Synthesis Analysis
The synthesis of T6P in plants is a two-step process. First, trehalose-6-phosphate synthase (TPS) catalyzes the production of T6P from glucose-6-phosphate and uridine 5-diphospho-glucose . This is followed by the dephosphorylation of T6P to trehalose, catalyzed by trehalose-6-phosphate phosphatase (TPP) .
Chemical Reactions Analysis
T6P is synthesized from glucose-6-phosphate and uridine 5-diphospho-glucose by the enzyme trehalose-6-phosphate synthase. It is then dephosphorylated to trehalose by trehalose-6-phosphate phosphatase .
科学研究应用
微生物中的可视化和监测
海藻糖-6-磷酸 (T6P) 在调节细菌和酵母等微生物中的糖代谢、生长和渗透平衡中发挥着至关重要的作用。研究人员已经开发了用于体内显微镜的 Förster 共振能量转移 (FRET) 传感器,以可视化和监测微生物中 T6P 的细胞内水平。这使得能够实时观察大肠杆菌中海藻糖途径的调节,并证明了其在抑制酿酒酵母中己糖激酶中的作用,从而深入了解其作为控制糖酵解通量的负反馈系统效应子的功能 (Peroza 等,2015)。
在植物代谢中的作用
T6P 是植物中的关键信号代谢物,将生长和发育与碳状态联系起来。它影响来源叶片中的蔗糖合成,并影响下沉器官中输入蔗糖的去向。Suc-Tre6P 关系模型表明,T6P 既作为信号又作为蔗糖水平的负反馈调节剂,帮助将蔗糖水平维持在最佳范围内。这会影响植物中的关键过程,如开花、胚胎发生、枝条分枝和脱落酸信号 (Figueroa & Lunn, 2016), (Fichtner & Lunn, 2021)。
发育和抗逆调节
T6P 在调节植物发育和非生物胁迫耐受性方面至关重要。在烟草、马铃薯、番茄、水稻和拟南芥等各种植物中过表达 T6P 合酶基因已显示出对非生物胁迫(如干旱和盐胁迫)的耐受性提高,表明 T6P 在胁迫条件下的代谢调节中发挥作用。这涉及蔗糖水平的调节以及与 SnRK1 和 TOR 激酶等途径的相互作用 (Lyu 等,2012), (Li 等,2011)。
了解代谢协调
对 T6P 的研究有助于了解植物中有机和氨基酸代谢与碳利用之间的协调。T6P 水平的变化会导致蔗糖含量、硝酸还原酶和磷酸烯醇丙酮酸羧化酶活性以及有机和氨基酸水平的调整,表明 Tre6P 如何协调碳和氮代谢 (Figueroa 等,2016)。
无水动物中的海藻糖产生
包括 T6P 在内的海藻糖产生机制在无水动物(如缓步动物、线虫和无轮类动物)中一直是研究的主题。研究表明,海藻糖合成的平行进化是通过反复的基因丢失和水平转移,有助于这些生物获得无水能力 (Hara 等,2021)。
酶促和调节特性
对来自各种生物(包括嗜热嗜酸古菌)的 T6P 合酶的酶促和调节特性的研究揭示了这些酶的催化效率和稳定性。这种理解有助于了解不同物种的海藻糖代谢 (Gao 等,2014)。
潜在治疗靶点
对病原生物中 T6P 及其相关酶的研究突出了它们作为治疗靶点的潜力。已经比较了来自线虫和细菌病原体的 TPP 的酶促特性,提出了为治疗目的开发特定抑制剂的策略 (Cross 等,2017)。
作用机制
未来方向
T6P is emerging as an important regulator in plant metabolism and development . Its role in coordinating diverse metabolic and developmental processes is being increasingly recognized . Future research could focus on further elucidating the role of T6P in plant metabolism and development, and its potential applications in improving crop yield and resilience .
属性
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23O14P/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H2,20,21,22)/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABSPYBHMPDTEL-LIZSDCNHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23O14P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trehalose 6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Trehalose-6-phosphate | |
CAS RN |
4484-88-2 | |
| Record name | Trehalose, 6-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4484-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trehalose-6-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004484882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trehalose-6-Phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02430 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trehalose 6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of trehalose-6-phosphate in trehalose biosynthesis?
A1: Trehalose-6-phosphate (T6P) is a crucial intermediate in the biosynthesis of trehalose, a disaccharide known for its protective role against various stresses in many organisms. [] The biosynthesis involves two key enzymes: trehalose-6-phosphate synthase (TPS) and trehalose-6-phosphate phosphatase (TPP). TPS catalyzes the first step by transferring glucose from UDP-glucose to glucose-6-phosphate, forming T6P. [, ] Subsequently, TPP dephosphorylates T6P, yielding free trehalose. [, , ]
Q2: Does the accumulation of T6P have any detrimental effects on yeast cells?
A3: Yes, accumulating high levels of T6P in yeast, such as in TPS2 mutants, can lead to temperature sensitivity for growth and other phenotypic changes. []
Q3: How does T6P influence fermentation and glucose repression in yeast?
A4: Trehalose-6-phosphate plays a critical role in regulating sugar metabolism and glucose repression in yeast. Studies have shown that T6P promotes fermentation and is essential for the wild-type metabolic response to glucose. [] It also plays a crucial role in glucose repression, whereby the presence of glucose inhibits the expression of genes involved in gluconeogenesis. []
Q4: Can TPS1 homologues from other organisms functionally complement the phenotypic defects observed in a Saccharomyces cerevisiae tps1 mutant?
A5: While some TPS1 homologues can rescue the growth of Sctps1 on glucose, their ability to fully complement the metabolic and phenotypic defects varies. For instance, TPS1 from Klyveromyces lactis completely restores wild-type metabolic patterns and fermentation capacity. In contrast, TPS1 homologues from certain bacteria, plants, and insects fail to recover T6P accumulation, ATP levels, and fermentation capacity, resembling the Sctps1 mutant phenotype. []
Q5: How does T6P interact with SnRK1 in plants, and what is the implication of this interaction for growth regulation?
A6: T6P acts as an inhibitor of SnRK1, a key energy sensor in plants. [] This interaction is proposed to be part of a growth-regulating loop. High sucrose levels lead to T6P accumulation, inhibiting SnRK1 and promoting anabolic processes and growth. Conversely, low T6P levels, caused by factors like low glucose-6-phosphate, activate SnRK1, shifting the plant's metabolism towards catabolic processes to cope with energy and carbon deprivation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Oxabicyclo[3.2.1]octan-7-one](/img/structure/B3052673.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B3052678.png)


![3,3'-(6,6'-Dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)di(prop-2-enoic acid)](/img/structure/B3052682.png)

![3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid](/img/structure/B3052684.png)


![[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid](/img/structure/B3052692.png)


